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Compound of Interest

Compound Name: 1-Thiazol-4-YL-ethylamine

Cat. No.: B1370017 Get Quote

An In-Depth Technical Guide to 1-(Thiazol-4-yl)ethylamine: A Key Building Block in Modern

Drug Discovery

Introduction
1-(Thiazol-4-yl)ethylamine is a heterocyclic organic compound that has garnered significant

interest within the pharmaceutical and medicinal chemistry sectors. As a chiral amine featuring

a thiazole nucleus, it serves as a crucial building block in the synthesis of complex molecular

architectures destined for therapeutic applications. The thiazole ring, a five-membered aromatic

heterocycle containing both sulfur and nitrogen, is a well-established pharmacophore found in

a multitude of approved drugs and clinical candidates.[1][2] Its unique electronic properties and

ability to engage in various non-covalent interactions make it a privileged scaffold in drug

design. This guide provides a comprehensive overview of the chemical structure, synthesis,

properties, and applications of 1-(Thiazol-4-yl)ethylamine for researchers, scientists, and

professionals in drug development.

Chemical Identity and Structure
The structural foundation of 1-(Thiazol-4-yl)ethylamine consists of an ethylamine substituent at

the fourth position of a 1,3-thiazole ring. The amine group is located on the first carbon of the

ethyl chain (the α-carbon), which is a chiral center. This chirality is of paramount importance in

drug development, as stereoisomers often exhibit different pharmacological and toxicological

profiles.
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The precise identification of this compound is critical for reproducibility in research and

manufacturing. The primary identifier is its CAS (Chemical Abstracts Service) number, which is

unique to this specific chemical substance.

Identifier Value

Compound Name 1-(Thiazol-4-yl)ethylamine

Synonyms
1-(1,3-Thiazol-4-yl)ethan-1-amine, 4-(1-

Aminoethyl)thiazole

CAS Number 885279-02-7[3]

Molecular Formula C₅H₈N₂S[4][5]

Molecular Weight 128.20 g/mol [4][5]

IUPAC Name 1-(1,3-Thiazol-4-yl)ethan-1-amine

SMILES CC(N)C1=CSC=N1

InChI
InChI=1S/C5H8N2S/c1-4(6)5-3-8-2-7-5/h2-

4H,6H2,1H3

InChIKey YHQRMABVAYJSLQ-UHFFFAOYSA-N

Synthetic Approaches
The synthesis of 1-(Thiazol-4-yl)ethylamine can be accomplished through various synthetic

routes. A common and logical approach involves the reductive amination of a corresponding

ketone precursor, 4-acetylthiazole. This method is widely used in medicinal chemistry for its

reliability and control over the introduction of the amine functionality.

Protocol: Synthesis via Reductive Amination of 4-
Acetylthiazole
This two-step protocol outlines a representative synthesis. The first step is the formation of an

imine or enamine intermediate from 4-acetylthiazole and an ammonia source, followed by in-

situ reduction to the desired primary amine.
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Step 1: Imine Formation and In-Situ Reduction

Reaction Setup: To a solution of 4-acetylthiazole (1.0 eq) in a suitable solvent such as

methanol (MeOH) or ethanol (EtOH) at room temperature, add ammonium acetate (NH₄OAc,

5-10 eq) or another ammonia source.

Reductant Addition: Once the 4-acetylthiazole is fully dissolved, add a reducing agent such

as sodium cyanoborohydride (NaBH₃CN, 1.5-2.0 eq) or sodium triacetoxyborohydride

(NaBH(OAc)₃, 1.5-2.0 eq) portion-wise. The choice of a milder reducing agent like NaBH₃CN

is crucial as it selectively reduces the iminium ion in the presence of the ketone, minimizing

side reactions.

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The

progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Work-up and Quenching: Carefully quench the reaction by the slow addition of an aqueous

acid solution (e.g., 1M HCl) to neutralize the excess reducing agent and hydrolyze any

remaining imine.

Extraction: Basify the aqueous solution with a base (e.g., NaOH or Na₂CO₃) to a pH of >10

to deprotonate the amine. Extract the product into an organic solvent such as

dichloromethane (DCM) or ethyl acetate (EtOAc).

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter,

and concentrate under reduced pressure. The crude product can be purified by column

chromatography on silica gel to yield pure 1-(Thiazol-4-yl)ethylamine.

Causality Behind Experimental Choices:

Solvent: Methanol or ethanol are chosen for their ability to dissolve both the reactants and

the borohydride reducing agents.

Ammonia Source: Ammonium acetate serves as both an ammonia source and a mild acidic

catalyst to promote imine formation.
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Reducing Agent: Sodium cyanoborohydride is effective at a pH range of 6-7, which is ideal

for reductive amination. It is stable enough to not reduce the ketone starting material but

reactive enough to reduce the iminium ion intermediate as it forms.

4-Acetylthiazole

Reductive Amination
(Imine formation & reduction)

NH₄OAc, NaBH₃CN
in MeOH

Aqueous Work-up
& Extraction Column Chromatography 1-(Thiazol-4-yl)ethylamine

Click to download full resolution via product page

Caption: Reductive amination workflow for the synthesis of 1-(Thiazol-4-yl)ethylamine.

Applications in Research and Drug Development
The thiazole moiety is a cornerstone in medicinal chemistry, appearing in drugs for a wide

range of diseases.[1] Its incorporation into a molecule can enhance binding affinity to biological

targets, improve metabolic stability, and modulate physicochemical properties. 1-(Thiazol-4-

yl)ethylamine is a particularly valuable building block because it combines the privileged

thiazole scaffold with a chiral primary amine, a functional group essential for forming salt

bridges and hydrogen bonds with protein targets.

Key Therapeutic Areas:

Oncology: Many kinase inhibitors incorporate heterocyclic rings to interact with the ATP-

binding pocket of kinases. The thiazole ring can act as a hinge-binder, a common motif in

kinase inhibitor design.[6]

Antimicrobial Agents: The thiazole ring is a key component of the penam and cephem

skeletons of penicillin and cephalosporin antibiotics. Novel thiazole derivatives continue to be

explored as potential antibacterial and antifungal agents.[2][7][8]
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Anti-inflammatory Drugs: Non-steroidal anti-inflammatory drugs (NSAIDs) like Meloxicam

feature a thiazole ring, highlighting its utility in developing agents that target inflammatory

pathways.[1]

Neuroscience: Thiazole-containing compounds have been investigated for their activity on

central nervous system targets. For instance, MTEP is a known negative allosteric modulator

of the mGlu5 receptor.[9]

The presence of the chiral amine allows for the diastereoselective synthesis of more complex

molecules, which is critical as the stereochemistry of a drug can profoundly impact its efficacy

and safety.

1-(Thiazol-4-yl)ethylamine

Structural Contributions

Potential Biological Activities

Thiazole Ring

Privileged Pharmacophore

acts as

H-Bond Donor/Acceptor

Chiral Primary Amine

Stereospecific Interactions

confers

Salt Formation / Solubility

Kinase Inhibition Antimicrobial Activity

enables specificity

Anti-inflammatory

Click to download full resolution via product page

Caption: Relationship between molecular features and potential biological applications.

Conclusion
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1-(Thiazol-4-yl)ethylamine stands out as a high-value building block for the synthesis of novel

therapeutic agents. Its structure, combining a privileged thiazole heterocycle with a chiral

primary amine, offers a versatile platform for creating compounds with diverse pharmacological

activities. A thorough understanding of its chemical identity, synthetic routes, and the functional

role of its structural components is essential for its effective application in modern drug

discovery and development. The protocols and insights provided in this guide serve as a

foundational resource for researchers aiming to leverage this potent scaffold in their scientific

endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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